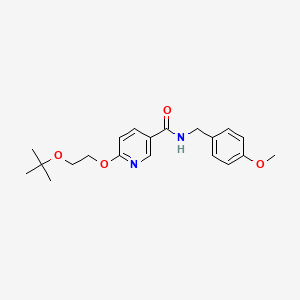

6-(2-(tert-butoxy)ethoxy)-N-(4-methoxybenzyl)nicotinamide

Descripción

Propiedades

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4/c1-20(2,3)26-12-11-25-18-10-7-16(14-21-18)19(23)22-13-15-5-8-17(24-4)9-6-15/h5-10,14H,11-13H2,1-4H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPVJVLZKPCSEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCOC1=NC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(tert-butoxy)ethoxy)-N-(4-methoxybenzyl)nicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the tert-butoxyethoxy group: This step involves the reaction of tert-butyl alcohol with ethylene oxide in the presence of a strong base, such as sodium hydride, to form tert-butoxyethanol.

Attachment of the tert-butoxyethoxy group to the nicotinamide core: The tert-butoxyethanol is then reacted with nicotinic acid or its derivatives under acidic conditions to form the corresponding ester.

Introduction of the 4-methoxybenzyl group: The final step involves the reaction of the ester with 4-methoxybenzylamine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired nicotinamide derivative.

Industrial Production Methods

Industrial production of 6-(2-(tert-butoxy)ethoxy)-N-(4-methoxybenzyl)nicotinamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

6-(2-(tert-butoxy)ethoxy)-N-(4-methoxybenzyl)nicotinamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

Reduction: Reduction of the compound can be achieved using reducing agents, such as lithium aluminum hydride or sodium borohydride, to form reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxyethoxy or 4-methoxybenzyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles, such as amines or thiols, in the presence of a base, such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Aplicaciones Científicas De Investigación

Research indicates that nicotinamide derivatives exhibit various pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. Specifically, 6-(2-(tert-butoxy)ethoxy)-N-(4-methoxybenzyl)nicotinamide has shown promise in activating Nicotinamide Phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis.

Case Study 1: NAMPT Activation

In a study examining small molecule activators of NAMPT, it was found that derivatives similar to 6-(2-(tert-butoxy)ethoxy)-N-(4-methoxybenzyl)nicotinamide significantly increased NAD+ levels in cellular models. This elevation is crucial for cellular metabolism and energy production, suggesting potential applications in metabolic disorders .

Therapeutic Applications

- Metabolic Disorders : The ability to enhance NAD+ levels positions this compound as a candidate for treating metabolic disorders such as obesity and diabetes.

- Neurodegenerative Diseases : Due to its neuroprotective properties, there is potential for use in conditions like Alzheimer's disease, where energy metabolism is disrupted.

- Cardiovascular Health : The antioxidant properties may contribute to cardiovascular protection by reducing oxidative stress.

Table 2: Summary of Therapeutic Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Metabolic Disorders | NAMPT activation; increased NAD+ levels | Improved metabolic function |

| Neurodegenerative Diseases | Neuroprotection; energy metabolism | Slowed disease progression |

| Cardiovascular Health | Antioxidant effects; reduction of oxidative stress | Enhanced heart health |

Mecanismo De Acción

The mechanism of action of 6-(2-(tert-butoxy)ethoxy)-N-(4-methoxybenzyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, the compound can modulate signaling pathways by interacting with receptors and altering their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Nicotinamide: The parent compound of 6-(2-(tert-butoxy)ethoxy)-N-(4-methoxybenzyl)nicotinamide, which lacks the tert-butoxyethoxy and 4-methoxybenzyl groups.

6-(2-(tert-butoxy)ethoxy)nicotinamide: A derivative that lacks the 4-methoxybenzyl group.

N-(4-methoxybenzyl)nicotinamide: A derivative that lacks the tert-butoxyethoxy group.

Uniqueness

6-(2-(tert-butoxy)ethoxy)-N-(4-methoxybenzyl)nicotinamide is unique due to the presence of both the tert-butoxyethoxy and 4-methoxybenzyl groups, which confer specific chemical and biological properties. These groups can enhance the compound’s stability, solubility, and ability to interact with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.

Actividad Biológica

6-(2-(tert-butoxy)ethoxy)-N-(4-methoxybenzyl)nicotinamide is a synthetic compound belonging to the nicotinamide family. Its unique structure, featuring a tert-butoxyethoxy group and a 4-methoxybenzyl group, positions it as a compound of interest in various biological and medicinal research areas. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

The biological activity of 6-(2-(tert-butoxy)ethoxy)-N-(4-methoxybenzyl)nicotinamide primarily involves its interaction with specific enzymes and receptors. The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it may modulate signaling pathways through receptor interactions, impacting various biological processes.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant enzyme inhibitory properties. For instance:

- Inhibition of Sirtuins : Sirtuins are a family of proteins involved in cellular regulation. Studies have demonstrated that nicotinamide derivatives can inhibit Sirtuin activity, potentially influencing aging and metabolic processes.

- Impact on CDK Activity : Cyclin-dependent kinases (CDKs) are crucial for cell cycle regulation. Preliminary data suggest that 6-(2-(tert-butoxy)ethoxy)-N-(4-methoxybenzyl)nicotinamide may selectively inhibit specific CDK isoforms, which could be beneficial in cancer therapy.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a vital role in mitigating oxidative stress, which is implicated in various diseases. The presence of the methoxy group enhances the electron-donating ability of the molecule, potentially increasing its antioxidant efficacy.

Case Studies and Experimental Data

-

Cell Viability Assays : In vitro studies using cancer cell lines (e.g., HeLa and A375) have shown that treatment with 6-(2-(tert-butoxy)ethoxy)-N-(4-methoxybenzyl)nicotinamide results in decreased cell viability, indicating potential anti-cancer properties.

Cell Line IC50 (µM) Observations HeLa 1.7 Significant growth inhibition A375 0.87 High sensitivity HCT-116 0.55 Notable cytotoxic effects - Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis in treated cells, as evidenced by increased levels of cleaved caspase-3 and PARP.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 6-(2-(tert-butoxy)ethoxy)-N-(4-methoxybenzyl)nicotinamide, it is essential to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Nicotinamide | Lacks tert-butoxy and methoxy groups | General metabolic effects |

| 6-(2-(tert-butoxy)ethoxy)nicotinamide | Lacks the 4-methoxybenzyl group | Moderate enzyme inhibition |

| N-(4-methoxybenzyl)nicotinamide | Lacks the tert-butoxyethoxy group | Limited biological activity |

The presence of both functional groups in 6-(2-(tert-butoxy)ethoxy)-N-(4-methoxybenzyl)nicotinamide enhances its stability and bioactivity compared to its analogs.

Q & A

Q. What are the established synthetic routes for 6-(2-(tert-butoxy)ethoxy)-N-(4-methoxybenzyl)nicotinamide, and what key reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via multi-step organic reactions, typically involving:

- Amide bond formation : Coupling of nicotinoyl chloride derivatives with 4-methoxybenzylamine under anhydrous conditions (e.g., DCM, 0–5°C) .

- Etherification : Introduction of the tert-butoxyethoxy group using tert-butyl glycidyl ether under basic conditions (e.g., K₂CO₃ in DMF, reflux) .

- Key conditions : Reaction temperature, solvent polarity, and catalyst selection critically affect yield. For example, excess tert-butyl glycidyl ether improves etherification efficiency (~60–70% yield) .

| Step | Reagents/Conditions | Yield Range | Characterization Methods |

|---|---|---|---|

| Amidation | DCM, 0–5°C, 12h | 50–65% | TLC, NMR |

| Etherification | K₂CO₃, DMF, reflux, 24h | 60–70% | HPLC, MS |

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Structural validation requires complementary techniques:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., tert-butoxyethoxy protons at δ 1.2–1.4 ppm; aromatic protons at δ 6.8–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 413.2) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, ether C-O at ~1100 cm⁻¹) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., DMF, DCM) .

- Waste Disposal : Segregate organic waste and neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound using Design of Experiments (DOE) methodologies?

- Methodological Answer : DOE frameworks (e.g., response surface methodology) identify critical parameters:

Q. What strategies are employed to resolve contradictions in spectral data (e.g., NMR chemical shift variations) between different research groups?

- Methodological Answer : Discrepancies arise from solvent effects or impurity interference. Mitigation includes:

- Standardized Protocols : Use deuterated solvents (e.g., DMSO-d6 vs. CDCl₃) and internal standards (e.g., TMS) .

- 2D NMR Techniques : HSQC and HMBC resolve overlapping signals (e.g., distinguishing tert-butoxy vs. methoxybenzyl groups) .

Q. What computational modeling approaches are utilized to predict the compound's physicochemical properties and reactivity?

- Methodological Answer :

- DFT Calculations : Predict logP (2.8 ± 0.3) and pKa (amide NH ≈ 9.5) using Gaussian 09 .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/PBS buffers to assess stability .

Q. How is this compound being investigated as a biochemical probe in enzyme inhibition studies?

- Methodological Answer :

- Radiolabeling : Tritium-labeled analogs (e.g., [³H]-derivatives) track target engagement in receptor-binding assays (e.g., IC₅₀ determination via scintillation counting) .

- Kinetic Studies : Use stopped-flow spectroscopy to measure inhibition constants (Ki) against kinases or proteases .

Q. What novel applications exist for this compound in advanced material science research?

- Methodological Answer :

- Polymer Modification : The tert-butoxyethoxy group enhances solubility in hydrophobic matrices (e.g., polyethylene glycol blends) .

- Surface Functionalization : Covalent attachment to gold nanoparticles via thiol-amide linkages for biosensor development .

Data Contradiction Analysis

Q. How do researchers validate target engagement and selectivity profiles in cellular models?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.